molecular formula C23H32Cl2FN3 B606207 Blonanserin HCl CAS No. 132812-45-4

Blonanserin HCl

Cat. No. B606207
M. Wt: 440.4284
InChI Key: IQTIXQWMIKSCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Blonanserin is a dopamine-D2 and serotonin-S2 antagonist.

Scientific Research Applications

  • Solid-State Forms and Solubility : A study by Maddileti et al. (2012) focused on the X-ray crystal structure of the hydrochloride salt of blonanserin (BLN) and its monohydrate form. They characterized new solid-state forms of BLN HCl using various techniques and found that BLN HCl transforms to its monohydrate form during solubility measurement. The solubility of both BLN and its monohydrate form in specific solvents was quantified (Maddileti et al., 2012).

  • Degradation Characterization : Kalariya et al. (2015) conducted stress studies on blonanserin, analyzing its degradation under various conditions such as hydrolysis, oxidation, and photolysis. This research is crucial in understanding the stability of blonanserin under different environmental conditions and led to the identification of several degradation products (Kalariya et al., 2015).

  • Drug-Drug Interaction Studies : Deng et al. (2018) explored the effects of alcohol on the pharmacokinetics of blonanserin and its metabolite in healthy subjects. This study is significant in understanding how blonanserin interacts with other substances, which is crucial for its safe and effective use (Deng et al., 2018).

  • Epigenetic Effects : Murata et al. (2014) conducted a comprehensive DNA methylation analysis on human neuroblastoma cells treated with blonanserin. They found significant changes in DNA methylation in genes related to neuron differentiation, suggesting that blonanserin may have epigenetic effects that contribute to its pharmacological action (Murata et al., 2014).

  • Pharmacokinetic and Pharmacodynamic Characteristics : Tomita et al. (2022) focused on the pharmacokinetic-pharmacodynamic characteristics of blonanserin after transdermal patch application. Their findings on dopamine D2 receptor occupancy provide insights into the dosage equivalence between oral and transdermal forms of blonanserin, which is crucial for effective clinical application (Tomita et al., 2022).

  • Neuropharmacological Properties : Research by Hida et al. (2015) delved into the complex mechanism of action of blonanserin, particularly focusing on its effects on dopamine D3 and serotonin 5-HT2A receptors. This study contributes to understanding how blonanserin impacts cognitive functions, particularly in conditions like schizophrenia (Hida et al., 2015).

properties

CAS RN

132812-45-4

Product Name

Blonanserin HCl

Molecular Formula

C23H32Cl2FN3

Molecular Weight

440.4284

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine dihydrochloride

InChI

InChI=1S/C23H30FN3.2ClH/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23;;/h9-12,17H,2-8,13-16H2,1H3;2*1H

InChI Key

IQTIXQWMIKSCBX-UHFFFAOYSA-N

SMILES

FC1=CC=C(C=C1)C2=C3CCCCCCC3=NC(N4CCN(CC4)CC)=C2.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Blonanserin;  AD-5423;  AD5423;  AD 5423;  Blonanserin HCl; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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